molecular formula C11H9NO3 B12845236 N-Methyl-4-oxo-4H-chromene-3-carboxamide

N-Methyl-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B12845236
M. Wt: 203.19 g/mol
InChI Key: IPSFYEBQURUSRE-UHFFFAOYSA-N
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Description

N-Methyl-4-oxo-4H-chromene-3-carboxamide is a chemical compound with the molecular formula C11H9NO4. It is part of the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-oxo-4H-chromene-3-carboxamide typically involves the reaction of 4-oxo-4H-chromene-3-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and a base like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and various substituted amides, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methyl-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4-oxo-4H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a selective monoamine oxidase inhibitor sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

N-methyl-4-oxochromene-3-carboxamide

InChI

InChI=1S/C11H9NO3/c1-12-11(14)8-6-15-9-5-3-2-4-7(9)10(8)13/h2-6H,1H3,(H,12,14)

InChI Key

IPSFYEBQURUSRE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=COC2=CC=CC=C2C1=O

Origin of Product

United States

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